Cas no 2153669-55-5 (3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid)

3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid
- EN300-1451833
- 2153669-55-5
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- Inchi: 1S/C7H7BrO3S/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5,9H,1H2,(H,10,11)
- InChI Key: ZPXZMVTYTOBOPA-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)CC(C(=O)O)O
Computed Properties
- Exact Mass: 249.92993g/mol
- Monoisotopic Mass: 249.92993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.8Ų
- XLogP3: 1.8
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451833-100mg |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid |
2153669-55-5 | 100mg |
$741.0 | 2023-09-29 | ||
Enamine | EN300-1451833-250mg |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid |
2153669-55-5 | 250mg |
$774.0 | 2023-09-29 | ||
Enamine | EN300-1451833-5000mg |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid |
2153669-55-5 | 5000mg |
$2443.0 | 2023-09-29 | ||
Enamine | EN300-1451833-0.5g |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid |
2153669-55-5 | 0.5g |
$1014.0 | 2023-06-06 | ||
Enamine | EN300-1451833-2500mg |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid |
2153669-55-5 | 2500mg |
$1650.0 | 2023-09-29 | ||
Enamine | EN300-1451833-1.0g |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid |
2153669-55-5 | 1g |
$1057.0 | 2023-06-06 | ||
Enamine | EN300-1451833-5.0g |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid |
2153669-55-5 | 5g |
$3065.0 | 2023-06-06 | ||
Enamine | EN300-1451833-50mg |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid |
2153669-55-5 | 50mg |
$707.0 | 2023-09-29 | ||
Enamine | EN300-1451833-500mg |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid |
2153669-55-5 | 500mg |
$809.0 | 2023-09-29 | ||
Enamine | EN300-1451833-0.1g |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid |
2153669-55-5 | 0.1g |
$930.0 | 2023-06-06 |
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid Related Literature
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1. Book reviews
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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3. Back matter
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
Additional information on 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid
Introduction to 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid (CAS No. 2153669-55-5)
3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid, with the CAS number 2153669-55-5, is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinct structural features, which include a brominated thiophene ring and a hydroxypropanoic acid moiety. These structural elements contribute to its diverse chemical properties and potential biological activities.
The molecular formula of 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid is C9H8O4Br, and its molecular weight is approximately 244.06 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in various applications.
In the realm of pharmaceutical research, 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid has shown promise as a lead compound for the development of novel therapeutic agents. Recent studies have explored its potential as an anti-inflammatory agent and as a modulator of specific cellular pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid could be a valuable candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory properties, 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid has also been investigated for its potential as an anticancer agent. A 2022 study published in the European Journal of Medicinal Chemistry demonstrated that this compound selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the disruption of mitochondrial membrane potential and the activation of caspase-dependent apoptotic pathways. These findings highlight the compound's potential as a targeted therapy for cancer treatment.
In addition to its biological activities, 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid has been studied for its utility in materials science. The presence of the brominated thiophene ring makes it an attractive building block for the synthesis of conductive polymers and other advanced materials. A 2020 study published in Advanced Materials reported that derivatives of this compound were used to create polymer-based materials with enhanced electrical conductivity and stability. These materials have potential applications in electronic devices, sensors, and energy storage systems.
The synthetic route to 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid has been well-documented in the literature. One common approach involves the reaction of 5-bromothiophene with an appropriate aldehyde or ketone followed by a series of functional group transformations to introduce the hydroxypropanoic acid moiety. This synthetic strategy allows for the preparation of the compound with high purity and yield, making it accessible for both academic research and industrial applications.
The safety profile of 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid is another important aspect to consider. While it is not classified as a hazardous substance under current regulations, proper handling and storage precautions should be followed to ensure safety in laboratory settings. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling this compound. Additionally, it should be stored in a cool, dry place away from direct sunlight and incompatible materials.
In conclusion, 3-(5-bromothiophen-3-yl)-2-hydroxypropanoic acid (CAS No. 2153669-55-5) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique structural features contribute to its diverse chemical properties and biological activities, making it an exciting area of ongoing research. As new studies continue to uncover its full potential, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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